Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-

Catalog No.
S1902646
CAS No.
998-00-5
M.F
C16H36Al2O
M. Wt
298.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-

CAS Number

998-00-5

Product Name

Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-

IUPAC Name

bis(2-methylpropyl)alumanyloxy-bis(2-methylpropyl)alumane

Molecular Formula

C16H36Al2O

Molecular Weight

298.42 g/mol

InChI

InChI=1S/4C4H9.2Al.O/c4*1-4(2)3;;;/h4*4H,1H2,2-3H3;;;

InChI Key

CTNFGBKAHAEKFE-UHFFFAOYSA-N

SMILES

CC(C)C[Al](CC(C)C)O[Al](CC(C)C)CC(C)C

Canonical SMILES

CC(C)C[Al](CC(C)C)O[Al](CC(C)C)CC(C)C

Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- (Al(iPrO)2OAl(iPrO)2), also sometimes referred to as bis(isopropoxy)aluminum oxide dimer, is a coordination complex. Coordination complexes involve a central metal atom or ion surrounded by molecules or ions called ligands. In this case, the central atom is aluminum (Al), bonded to four isopropoxy (iPrO) ligands and bridged by an oxygen (O) atom [].

The origin of this specific compound is likely related to research on organometallic compounds, which are compounds containing a metal-carbon bond. Aluminum alkyls, a class of organometallic compounds, have various applications in organic chemistry. Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- may be a byproduct or intermediate in reactions involving aluminum alkyls [].

  • Polymerization catalysts: Used in the production of various plastics [].
  • Organic synthesis: As reagents or catalysts in various organic reactions [].

Molecular Structure Analysis

Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- has a dimeric structure, meaning two Al(iPrO)2O units are linked by a central oxygen atom. Each aluminum atom is bonded to four isopropoxy ligands in a tetrahedral arrangement. The oxygen bridges between the two aluminum centers [].

This structure is notable for its Lewis acid-base behavior. Lewis acids are electron pair acceptors, and Lewis bases are electron pair donors. The aluminum centers can act as Lewis acids due to their empty orbitals, while the isopropoxy ligands can donate electron pairs [].


Chemical Reactions Analysis

Aluminum alkyls are known to be reactive due to the weak aluminum-carbon bond. They can undergo reactions like:

  • Hydrolysis: Reacting with water (H2O) to form the corresponding alcohol and aluminum hydroxide (Al(OH)3) [].
  • Oxidation: Reacting with oxygen (O2) to form aluminum oxides [].
  • Metathesis: Reacting with other compounds to exchange ligands [].

Physical And Chemical Properties Analysis

  • Flammable liquids or solids [].
  • Reactive towards air and moisture [].
  • Soluble in organic solvents [].

Due to the lack of specific information, it's important to handle this compound with caution assuming it shares properties with other aluminum alkyls. Aluminum alkyls can be:

  • Flammable: They can ignite spontaneously in air or upon contact with water [].
  • Reactive: They can react violently with water or oxidizing agents [].
  • Toxic: They can be harmful if inhaled or absorbed through the skin [].

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

998-00-5

Wikipedia

Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi-

General Manufacturing Information

Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi-: ACTIVE

Dates

Modify: 2024-04-15

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